5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

CAS No.: 1108745-25-0

Cat. No.: VC5513930

Molecular Formula: C14H8F3N

Molecular Weight: 247.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1108745-25-0 |

|---|---|

| Molecular Formula | C14H8F3N |

| Molecular Weight | 247.22 |

| IUPAC Name | 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile |

| Standard InChI | InChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2 |

| Standard InChI Key | RWGYBBYLYLUHJF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

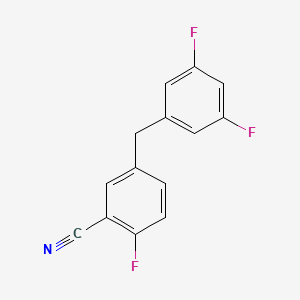

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile has a well-defined chemical identity, with a molecular formula of C₁₄H₈F₃N and a molecular weight of 247.22 g/mol . The compound’s IUPAC name, 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile, reflects its substitution pattern: a benzonitrile core fluorinated at the 2-position and functionalized with a 3,5-difluorobenzyl group at the 5-position .

Table 1: Key Physicochemical Properties

| Property | Value | Source References |

|---|---|---|

| CAS Number | 1108745-25-0 | |

| Molecular Formula | C₁₄H₈F₃N | |

| Molecular Weight | 247.22 g/mol | |

| SMILES Notation | C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F | |

| InChI Key | RWGYBBYLYLUHJF-UHFFFAOYSA-N |

Structural Elucidation

The compound’s structure comprises two aromatic systems:

-

Benzonitrile Core: A benzene ring with a nitrile (-C≡N) group at the 2-position and a fluorine atom at the 2-position.

-

3,5-Difluorobenzyl Substituent: A benzyl group substituted with fluorine atoms at the 3- and 5-positions, linked to the benzonitrile core via a methylene bridge .

The fluorine atoms induce electron-withdrawing effects, polarizing the aromatic rings and enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. These features contribute to the compound’s stability and reactivity in synthetic applications .

Synthetic Pathways and Optimization

Primary Synthesis Route

The most efficient synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile employs a Suzuki-Miyaura cross-coupling reaction, as documented in industrial protocols .

Reaction Scheme:

3-Cyano-4-fluorobenzeneboronic acid + 3,5-Difluorobenzyl bromide

→ 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (Yield: 85%)

Table 2: Synthesis Conditions

| Parameter | Value | Source References |

|---|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | |

| Base | Potassium phosphate | |

| Solvent | Toluene | |

| Temperature | 100°C | |

| Atmosphere | Inert (N₂ or Ar) | |

| Reaction Time | 12–24 hours |

This method leverages the boronic acid’s nucleophilicity and the benzyl bromide’s electrophilicity, facilitated by palladium catalysis, to form the carbon-carbon bond between the aromatic rings .

Alternative Methodologies

While the Suzuki-Miyaura coupling is predominant, alternative routes include:

-

Nucleophilic Aromatic Substitution: Replacement of halogen atoms on pre-functionalized benzyl halides, though this method faces challenges in regioselectivity.

-

Grignard Reactions: Utilization of organomagnesium reagents to form the benzyl linkage, but this approach is less favored due to sensitivity to moisture and functional groups.

Pharmacological Relevance

Role in Entrectinib Synthesis

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile serves as a critical intermediate in the synthesis of Entrectinib (Rozlytrek®), a FDA-approved inhibitor of ROS1 and NTRK kinases used in non-small cell lung cancer and solid tumors. The compound’s fluorine atoms enhance Entrectinib’s pharmacokinetic properties by:

-

Increasing lipophilicity, improving blood-brain barrier penetration.

-

Boosting metabolic stability, reducing hepatic clearance.

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: The 3,5-difluorobenzyl group optimizes binding to kinase ATP pockets via halogen bonding with backbone carbonyls.

-

Nitrile Functionality: The -C≡N group participates in dipole-dipole interactions with lysine residues, enhancing target affinity.

| Precautionary Measure | Implementation Guidance |

|---|---|

| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat |

| Ventilation | Use fume hoods for powder handling |

| Storage | Cool, dry place away from oxidizers |

| Spill Management | Absorb with inert material; avoid dust generation |

Industrial and Research Applications

Pharmaceutical Intermediate

Beyond Entrectinib, this compound is investigated for:

-

Kinase Inhibitor Development: Modulating TRK, ALK, and EGFR signaling pathways.

-

Proteolysis-Targeting Chimeras (PROTACs): As a linker component in targeted protein degradation systems.

Materials Science

The compound’s electronic properties make it a candidate for:

-

Organic Semiconductors: As a electron-deficient moiety in charge-transfer complexes.

-

Liquid Crystals: Fluorine substitution improves thermal stability and mesophase behavior.

Future Research Directions

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

-

Polypharmacology: Exploiting its scaffold for multi-target drug design.

-

Crystallography: Resolving its solid-state structure to inform computational modeling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume